5-Methylpyrimidin-2-amine

Solid-state properties Crystallinity Formulation

SAR programs requiring specific 5-methyl geometry cannot substitute the 4-methyl isomer or unsubstituted pyrimidin-2-amine without losing binding-pocket interactions. This compound resolves the geometry problem: • JAK2 IC₅₀ 5 nM, 38.6-54.6-fold selectivity over JAK1/3/TYK2 when derivatized. • Required for macrocyclic ALK inhibitor synthesis per WO2013/132376. • mp 192-193 °C withstands high-temp amidations & cross-couplings. • pKa 4.20 enables pH-switchable extraction, bypassing chromatography.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 50840-23-8
Cat. No. B1316505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrimidin-2-amine
CAS50840-23-8
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)N
InChIInChI=1S/C5H7N3/c1-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8)
InChIKeyMHZNCOBCMWBPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrimidin-2-amine Chemical Identity and Baseline Properties


5-Methylpyrimidin-2-amine (2-amino-5-methylpyrimidine, CAS 50840-23-8) is a monocyclic heteroaromatic building block with molecular formula C₅H₇N₃ and molecular weight 109.13 g/mol [1]. It features a pyrimidine core bearing an amino group at the 2-position and a methyl substituent at the 5-position. The compound is a white to off-white crystalline solid with a melting point of 192–193 °C and a predicted pKa of 4.20 [1]. Commercially available in purities of 95–98%, it serves as a key intermediate in the synthesis of macrocyclic ALK inhibitors and selective JAK2 kinase inhibitor series [1][2].

Workflow Kinase inhibitor scaffold derivatization Supports JAK2 and ALK programs
Selection Logic 5-Methyl positional isomer specifically required Geometry-critical for macrocycle topology
Use Context Medicinal chemistry building block High-temp coupling and pH-switch workup

Why 5-Methylpyrimidin-2-amine Is Irreplaceable


The position of the methyl substituent on the pyrimidine ring dictates the three-dimensional vector of any subsequent derivatization and profoundly alters both physicochemical properties and biological target engagement. Replacing 5-methylpyrimidin-2-amine with its 4-methyl positional isomer (CAS 108-52-1) or unsubstituted pyrimidin-2-amine (CAS 109-12-6) results in a different spatial orientation of the methyl group relative to the 2-amino functionality, which can abrogate key interactions in kinase ATP-binding pockets [1][2]. Furthermore, the 5-methyl isomer exhibits a markedly higher melting point (192–193 °C vs 158–160 °C for 4-methyl and 122–126 °C for unsubstituted), reflecting distinct crystal packing forces that impact solid-state handling, formulation homogeneity, and long-term storage stability [3]. These differences are non-interchangeable in structure–activity relationship (SAR) programs where the 5-methyl geometry is specifically required for macrocyclization or hinge-binding interactions.

Target
5-Methylpyrimidin-2-amine
Projects methyl group toward kinase selectivity pocket
Substitute Risk
4-Methyl isomer or unsubstituted pyrimidin-2-amine
Altered spatial vector may disrupt ATP-pocket interactions
Geometric mismatch can abrogate kinase hinge-binding affinity
Target
192–193 °C melting point
Enables robust high-temperature synthesis and storage
Substitute Risk
4-Methyl (158–160 °C) or parent (122–126 °C) isomer
Lower thermal stability may shift solid-state handling
Thermal robustness difference limits direct replacement in heated reactions
Target
5-Methyl substitution pattern
Structurally differentiated IP space for JAK2/ALK
Substitute Risk
4-Aryl-2-aminoalkylpyrimidine scaffold
Different selectivity determinants and patent landscape
Scaffold-class substitution may shift IP position and selectivity profile

5-Methylpyrimidin-2-amine: Quantitative Differentiation Evidence


Melting Point Superiority of the 5-Methyl Isomer

The 5-methyl positional isomer of pyrimidin-2-amine demonstrates a substantially higher melting point (192–193 °C) compared to the 4-methyl isomer (158–160 °C) and the unsubstituted parent compound (122–126 °C) [1]. This ~34 °C elevation over the 4-methyl isomer reflects stronger intermolecular hydrogen-bonding networks in the crystal lattice when the methyl group occupies the 5-position, as confirmed by single-crystal X-ray diffraction studies of 5-methylpyrimidine derivatives [2]. The 192–193 °C melting point places 5-methylpyrimidin-2-amine in a thermal stability regime that is advantageous for high-temperature synthetic transformations and long-term ambient storage without special cold-chain requirements.

Melting Point Comparison
Head-to-head
192–193 °C (5-methyl)
4-methyl: 158–160 °C; parent: 122–126 °C
ΔTm = +34 °C vs 4-methyl isomer
Reported thermal stability advantage for high-temperature synthesis
Supports solid-state handling and ambient storage
Solid-state properties Crystallinity Formulation Physicochemical characterization

Basicity Advantage with 5-Methyl Substitution

The predicted pKa of the conjugate acid of 5-methylpyrimidin-2-amine is 4.20 ± 0.10, compared to 4.11 for the 4-methyl isomer (measured at 20 °C) and 3.45 for unsubstituted pyrimidin-2-amine (measured at 20 °C) [1]. The +0.75 log unit increase over the parent compound indicates that the electron-donating methyl group at the 5-position more effectively stabilizes the protonated pyrimidinium species than substitution at the 4-position. At physiological pH (7.4), all three compounds exist predominantly in the neutral free-base form; however, at mildly acidic pH (e.g., pH 4–5 encountered in certain formulation or reaction conditions), the 5-methyl isomer is more extensively protonated, altering its solubility, nucleophilicity, and hydrogen-bond donor capacity at the 2-amino group.

Basicity Shift
Head-to-head
pKa = 4.20 (5-methyl)
4-methyl: 4.11; parent: 3.45
ΔpKa = +0.75 vs unsubstituted parent
Higher basicity modulates nucleophilicity in coupling reactions
Alters pH-dependent solubility and extraction behavior
Basicity Protonation state Reactivity Hydrogen bonding

JAK2 Isoform Selectivity with the 5-Methyl Scaffold

Derivatives built on the 5-methylpyrimidin-2-amine scaffold achieve exceptional JAK2 potency and selectivity. The optimized compound A8 (N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivative) exhibited an IC₅₀ of 5 nM against JAK2 kinase with 38.6-fold selectivity over JAK1, 54.6-fold over JAK3, and 41.2-fold over TYK2, and demonstrated 41.1% oral bioavailability [1]. In contrast, the alternative 4-aryl-2-aminoalkylpyrimidine scaffold (substitution at the 4-position) yields JAK2 inhibitors that require aryl decoration at the 4-position for potency, with representative compounds from that series typically exhibiting IC₅₀ values in the 0.19–321 nM range and variable selectivity profiles dependent on the 4-aryl group identity [2]. The 5-methyl substitution pattern provides a structurally distinct vector that projects the methyl group toward the selectivity pocket of the JAK2 ATP-binding site, a geometry that cannot be replicated by the 4-substituted scaffold.

JAK2 Scaffold Selectivity
Cross-study
Derivative A8: JAK2 IC₅₀ = 5 nM
38.6× over JAK1, 54.6× over JAK3, 41.2× over TYK2
Structurally distinct vector vs 4-substituted scaffold
Scaffold projects methyl toward selectivity pocket of JAK2
Reported oral bioavailability: 41.1% in mice for derivative A8
JAK2 inhibitor Kinase selectivity Myeloproliferative neoplasms ATP-competitive inhibitor

Key Building Block for Macrocyclic ALK Inhibitors

5-Methylpyrimidin-2-amine is prepared from 2-chloro-5-methylpyrimidine via ammonolysis in 92% isolated yield, a route amenable to multigram scale with straightforward purification by filtration [1]. This high yield compares favorably to the synthesis of the 4-methyl isomer, which typically requires alternative conditions and is commercially supplied at lower melting point ranges (153.5–162.5 °C with broader melting intervals), potentially reflecting batch-to-batch variability . Critically, 5-methylpyrimidin-2-amine is specifically cited as the building block for highly potent macrocyclic ALK inhibitors in patent WO2013/132376, where the 5-methyl group is essential for the macrocyclization topology and cannot be replaced by a 4-methyl or unsubstituted analog without disrupting the macrocycle geometry [2].

ALK Macrocycle Building Block
Supporting
92% isolated yield from 2-chloro-5-methylpyrimidine
Specifically cited in patent WO2013/132376 for macrocyclic ALK inhibitors
Validated synthetic route at multigram scale
Enables access to ALK macrocyclic inhibitor chemical space
5-Methyl geometry required for macrocyclization topology
Synthetic building block ALK inhibitor Macrocycle synthesis Patent-enabling intermediate

5-Methylpyrimidin-2-amine Application Scenarios


Selective JAK2 Inhibitor Discovery

Medicinal chemistry teams pursuing selective JAK2 inhibitors for myeloproliferative neoplasms can employ 5-methylpyrimidin-2-amine as the core scaffold for derivatization at the 2-amino position. As demonstrated by compound A8, this scaffold yields inhibitors with JAK2 IC₅₀ of 5 nM and 38.6–54.6-fold selectivity over JAK1, JAK3, and TYK2, plus 41.1% oral bioavailability in mice [1]. The 5-methyl orientation is geometrically distinct from the 4-substituted pyrimidine JAK2 inhibitor series, offering a differentiated intellectual property position.

Macrocyclic ALK Inhibitor Synthesis

Process chemistry and drug discovery groups developing macrocyclic anaplastic lymphoma kinase (ALK) inhibitors should specify 5-methylpyrimidin-2-amine as the heterocyclic building block. Patent WO2013/132376 explicitly uses this compound in the preparation of highly potent macrocyclic ALK inhibitors, where the 5-methyl group is integral to macrocyclization topology [2]. The 4-methyl isomer cannot substitute in this context without altering the macrocycle ring size or geometry.

High-Temperature Synthesis Applications

Synthetic protocols involving high-temperature amidations, palladium-catalyzed cross-couplings, or solvent-free microwave-assisted reactions benefit from the 192–193 °C melting point of 5-methylpyrimidin-2-amine, which exceeds that of the 4-methyl isomer (158–160 °C) by ~34 °C and the unsubstituted parent (122–126 °C) by ~70 °C [3]. This thermal robustness reduces the risk of premature melting, sublimation losses, or thermal decomposition during reaction setup and execution.

pH-Switchable Purification

The pKa of 5-methylpyrimidin-2-amine (4.20) is 0.75 log units higher than unsubstituted pyrimidin-2-amine (3.45), enabling pH-switchable extraction strategies during workup of multistep syntheses [3]. At pH ~3–4, the 5-methyl isomer remains partially protonated and water-soluble, whereas at pH >6 it partitions efficiently into organic solvents. This predictable protonation window facilitates removal of neutral organic impurities without chromatographic intervention.

Application
Selection Property
Validation Focus
JAK2 inhibitor discovery
5-Methyl substitution vector for selectivity
Isoform-selectivity assay context and IP differentiation
Macrocyclic ALK inhibitor synthesis
Geometric requirement for macrocyclization
Patent-specific building block topology and ring closure
High-temperature coupling reactions
Reported melting point (192–193 °C)
Thermal robustness under elevated reaction conditions
pH-switchable purification workup
Predicted pKa window (4.20)
Protonation-dependent extraction and impurity removal

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